
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carbothioamide
Descripción general
Descripción
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carbothioamide is a useful research compound. Its molecular formula is C10H7ClF3N5S and its molecular weight is 321.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thereby thwarting bacterial growth .
Biochemical Pathways
PPTases catalyze a post-translational modification that is essential for bacterial cell viability and virulence . By inhibiting PPTase, the compound disrupts this biochemical pathway, leading to attenuated secondary metabolism and inhibited bacterial growth .
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion, as well as in vivo pharmacokinetic profiles of ML267, demonstrate the potential utility of this class of small-molecule inhibitors .
Result of Action
The compound’s action results in the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against this class of compounds . Therefore, the action environment plays a crucial role in the compound’s overall effectiveness.
Análisis Bioquímico
Biochemical Properties
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carbothioamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This inhibition disrupts secondary metabolism and bacterial growth, making it a potential antibacterial agent. The compound’s interaction with phosphopantetheinyl transferase is characterized by submicromolar inhibition, indicating its potency .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting bacterial growth without causing rapid cytotoxic responses in human cells . This selective inhibition suggests that the compound may have potential therapeutic applications in treating bacterial infections while minimizing harm to human cells. Additionally, it affects cell signaling pathways and gene expression related to bacterial metabolism and virulence .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with bacterial phosphopantetheinyl transferase . This binding inhibits the enzyme’s activity, leading to a decrease in the production of essential metabolites for bacterial growth and survival. The compound’s molecular mechanism also involves enzyme inhibition, which disrupts bacterial metabolic pathways and reduces virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for sustained inhibition of bacterial growth . Its degradation over time may lead to a decrease in efficacy, highlighting the importance of optimizing storage and handling conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . Higher doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for bacterial metabolism . Its inhibition of phosphopantetheinyl transferase disrupts the production of key metabolites, affecting metabolic flux and metabolite levels . This disruption leads to a decrease in bacterial growth and virulence, highlighting the compound’s potential as an antibacterial agent .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its efficacy . The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions ensure that the compound reaches its site of action, allowing for effective inhibition of bacterial growth .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within bacterial cells . This precise localization enhances its ability to inhibit phosphopantetheinyl transferase and disrupt bacterial metabolism .
Propiedades
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazole-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N5S/c11-6-1-5(10(12,13)14)2-16-7(6)3-19-4-8(9(15)20)17-18-19/h1-2,4H,3H2,(H2,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCHYFOTULXDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


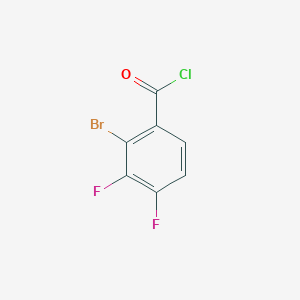

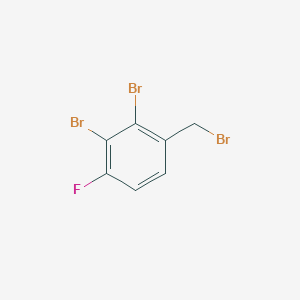

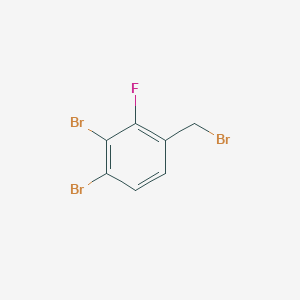
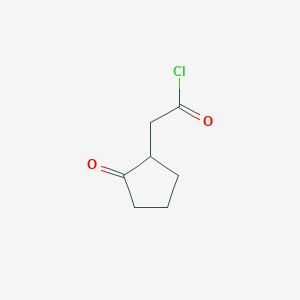
![4-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1411105.png)
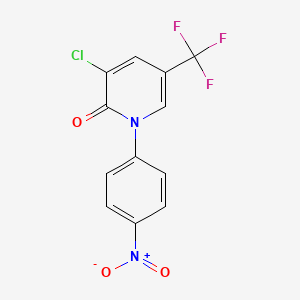
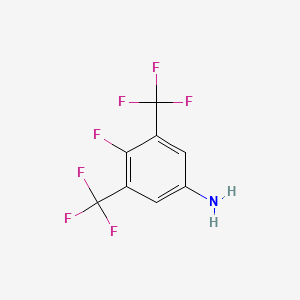

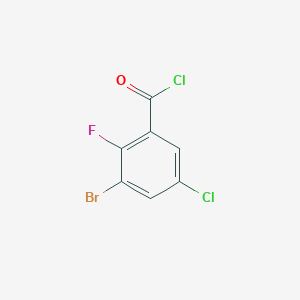
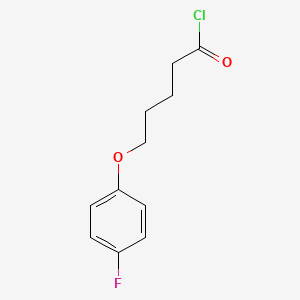
![N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1411118.png)

